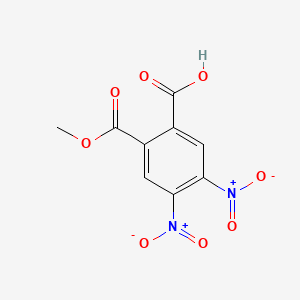
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is an organic compound with the molecular formula C9H6N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid typically involves the nitration of methyl benzoate followed by further chemical modifications. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions of the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-(Methoxycarbonyl)-4,5-diaminobenzoic Acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis of the ester group forms 4,5-dinitrobenzoic acid.
Scientific Research Applications
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid depends on its chemical structure and the functional groups present. The nitro groups can undergo redox reactions, which may be involved in its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with various molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,5-Dinitrobenzoic Acid: Lacks the methoxycarbonyl group but shares the dinitro functional groups.
Methyl 4,5-dinitrobenzoate: Similar structure but without the carboxylic acid group.
2-(Methoxycarbonyl)-3,5-dinitrobenzoic Acid: Similar but with different positions of the nitro groups.
Uniqueness
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of methoxycarbonyl and dinitro groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C9H6N2O8 |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-methoxycarbonyl-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O8/c1-19-9(14)5-3-7(11(17)18)6(10(15)16)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
GLSPLLRBEDBKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















